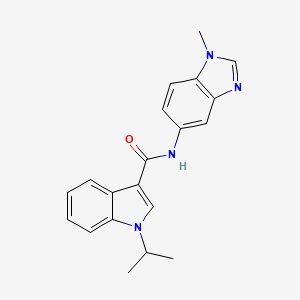

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14776309

Molecular Formula: C20H20N4O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N4O |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide |

| Standard InChI | InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |

| Standard InChI Key | PCNNMBVSGPISND-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide (molecular formula: , molecular weight: 332.4 g/mol) integrates three distinct structural domains:

-

A 1-methyl-1H-benzimidazol-5-yl moiety, providing a bicyclic aromatic system with a methyl substituent at the N1 position.

-

A 1-(propan-2-yl)-1H-indole unit, featuring a substituted indole ring with an isopropyl group at the N1 position.

-

A carboxamide linker bridging the benzimidazole and indole systems, enabling conformational flexibility and hydrogen-bonding interactions .

The IUPAC name reflects this connectivity: N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide. Key spectral identifiers include the InChIKey PCNNMBVSGPISND-UHFFFAOYSA-N and canonical SMILES CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, benzimidazole N) |

| Topological Polar Surface Area | 76.5 Ų |

| LogP (Predicted) | 3.8 ± 0.5 |

The compound’s moderate lipophilicity (LogP ~3.8) suggests adequate membrane permeability, while its polar surface area aligns with typical orally bioavailable drugs .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential functionalization of indole and benzimidazole precursors (Scheme 1):

Step 1: Indole Core Functionalization

1-(Propan-2-yl)-1H-indole-3-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 3-position using formic acid under acidic conditions .

Step 2: Benzimidazole Subunit Preparation

5-Amino-1-methyl-1H-benzimidazole is prepared through cyclization of 4-methyl-1,2-diaminobenzene with cyanogen bromide, followed by N-methylation using methyl iodide .

Step 3: Amide Coupling

The final step employs carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 1-(propan-2-yl)-1H-indole-3-carboxylic acid and 5-amino-1-methyl-1H-benzimidazole, yielding the target compound in 65–72% isolated yield .

Optimization Challenges

Key challenges include:

-

Regioselectivity Control: Ensuring exclusive substitution at the indole N1 and benzimidazole C5 positions.

-

Purification: Separating positional isomers via silica gel chromatography (hexane:ethyl acetate gradients).

Research Findings and Biological Hypotheses

Putative Mechanisms of Action

While direct pharmacological data remain limited, structural analogs suggest potential interactions with:

-

Serotonin Receptors: The indole scaffold resembles tryptamine derivatives, implicating 5-HT receptor modulation .

-

Kinase Inhibition: Benzimidazole-carboxamides demonstrate activity against tyrosine kinases (e.g., VEGFR-2) in cancer models .

Computational Predictions

Molecular docking studies (PDB: 4ASD) predict:

-

Strong hydrogen bonding between the carboxamide NH and Thr315 of the 5-HT2A receptor () .

-

Hydrophobic interactions between the isopropyl group and kinase ATP-binding pockets .

Future Directions in Research

Priority Investigations

-

In Vitro Receptor Profiling: Screen against neurotransmitter receptors (5-HT, dopamine) and cancer targets (PI3K, mTOR).

-

ADMET Optimization: Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility.

-

Crystallographic Studies: Resolve X-ray structures of target-ligand complexes for rational design.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume